METHYL 1-CYCLOPROPYL-2-({[2-(4-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-7-METHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Overview
Description
METHYL 1-CYCLOPROPYL-2-({[2-(4-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-7-METHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of METHYL 1-CYCLOPROPYL-2-({[2-(4-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-7-METHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the oxazole and pyridopyrimidine intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methoxyphenyl and oxazole moieties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, and various acids or bases to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 1-CYCLOPROPYL-2-({[2-(4-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-7-METHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other pyridopyrimidine derivatives and oxazole-containing molecules. What sets METHYL 1-CYCLOPROPYL-2-({[2-(4-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-7-METHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE apart is its unique combination of functional groups, which provides distinct chemical and biological properties. Similar compounds include:
Pyridopyrimidine derivatives: Known for their biological activity and use in drug development.
Oxazole derivatives: Used in various chemical and biological applications.
Properties
IUPAC Name |
methyl 1-cyclopropyl-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-7-methyl-4-oxopyrido[2,3-d]pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5S/c1-13-11-18(24(31)33-4)20-21(26-13)29(16-7-8-16)25(28-22(20)30)35-12-19-14(2)34-23(27-19)15-5-9-17(32-3)10-6-15/h5-6,9-11,16H,7-8,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFMVBKPNVAHPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=NC2=O)SCC3=C(OC(=N3)C4=CC=C(C=C4)OC)C)C5CC5)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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